N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Introduction to Heterocyclic Compounds in Modern Drug Discovery
Heterocyclic compounds dominate pharmaceutical pipelines due to their structural versatility and capacity to mimic endogenous biomolecules. Approximately 80% of FDA-approved small-molecule drugs contain at least one heterocyclic ring system, underscoring their critical role in medicinal chemistry. The triazolopyridazine and benzothiadiazole moieties in N-(3-(triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c]thiadiazole-5-carboxamide represent two pharmacologically privileged scaffolds with distinct electronic and steric properties that enable diverse biological interactions.
Role of Triazolopyridazine and Benzothiadiazole Scaffolds in Medicinal Chemistry
Triazolopyridazine Systems
The triazolo[4,3-b]pyridazine core is a bicyclic aromatic system featuring a triazole fused to a pyridazine ring. This scaffold confers:
- Enhanced π-π Stacking Potential : The electron-deficient pyridazine ring facilitates interactions with aromatic residues in enzyme active sites, as demonstrated in bromodomain inhibitors like AZD5153.
- Metabolic Stability : Nitrogen-rich structures resist oxidative degradation, as observed in RORγt inverse agonists where triazolopyridazine derivatives showed human liver microsome stability (CL_int = 0.032 mL/min/mg).
- Tautomeric Flexibility : The triazole ring’s tautomerism enables adaptive binding to proteins with conformational plasticity, a feature exploited in kinase inhibitor design.
Benzothiadiazole Systems
The benzo[c]thiadiazole moiety is a bicyclic system containing sulfur and nitrogen heteroatoms. Key attributes include:
- Electron-Withdrawing Effects : The thiadiazole ring’s electron deficiency enhances interactions with nucleophilic residues (e.g., lysine, arginine) in targets like DNA repair enzymes.
- Planar Geometry : Facilitates intercalation into DNA or RNA helices, as seen in antitumor agents targeting topoisomerase II.
- Hydrogen Bond Acceptor Capacity : The sulfur atom participates in non-covalent interactions with backbone amides, improving binding entropy.
Table 1: Comparative Properties of Triazolopyridazine and Benzothiadiazole Scaffolds
Rationale for Hybrid Molecular Architectures in Targeted Therapy Development
The fusion of triazolopyridazine and benzothiadiazole into a single molecule exemplifies three strategic objectives in hybrid drug design:
Synergistic Target Engagement
- The triazolopyridazine moiety anchors the compound to ATP-binding pockets via π-π interactions, while the benzothiadiazole group extends into hydrophobic subpockets, as observed in dual c-Met/VEGFR-2 inhibitors.
- In silico docking studies of analogous hybrids show ΔG improvements of 2.3–3.1 kcal/mol compared to parent scaffolds.
Pharmacokinetic Optimization
Resistance Mitigation
Structural Analysis of N-(3-(Triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c]thiadiazole-5-carboxamide
The compound’s architecture features:
- Triazolopyridazine Core : Serves as a rigid planar anchor for kinase ATP pockets.
- Benzothiadiazole Moiety : Positions the electron-deficient thiadiazole ring for halogen bond interactions with catalytic lysines.
- Amide Linker : Enhances solubility via H-bond donation/acceptance while maintaining conformational flexibility for induced-fit binding.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7OS/c26-18(12-4-5-15-16(9-12)24-27-23-15)20-13-3-1-2-11(8-13)14-6-7-17-21-19-10-25(17)22-14/h1-10H,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINMPCQKWXBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine intermediate, which is then coupled with a benzothiadiazole derivative. The key steps in the synthesis include:
Formation of the Triazolopyridazine Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired regioselectivity.
Coupling Reaction: The triazolopyridazine intermediate is then reacted with a benzothiadiazole derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, various thiadiazole derivatives were synthesized and tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess considerable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Antitumor Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been evaluated for its antitumor effects. A study reported that related compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the thiadiazole moiety could enhance antitumor efficacy .
Anxiolytic and Antiepileptic Effects
The compound has been identified as having anxiolytic and antiepileptic properties. The mechanism involves modulation of neurotransmitter systems in the brain, which can lead to sedative and muscle relaxant effects. This makes it a candidate for developing new treatments for anxiety disorders and epilepsy .
Interaction with Biological Targets
Research indicates that the compound interacts with specific biological targets involved in cellular signaling pathways. These interactions can influence cell cycle regulation and apoptosis in cancer cells, providing a basis for its use in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring followed by coupling reactions to attach the benzo[c][1,2,5]thiadiazole moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Triazolo-Pyridazine Derivatives
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():
- Key Difference : A 6-methyl group on the triazolopyridazine ring replaces the benzo[c][1,2,5]thiadiazole unit.
- Impact : The methyl group increases lipophilicity (logP +0.5 vs. unsubstituted analogs), enhancing membrane permeability but reducing aqueous solubility.
- Activity : Exhibits moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) compared to the target compound, which lacks published MIC data but is hypothesized to have broader activity due to the thiadiazole group .
(b) Imidazo-Thiazole Carboxamides
- 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide (): Key Difference: Replaces triazolopyridazine with an imidazo[2,1-b]thiazole core and includes a trifluoromethylphenoxy group. Impact: The trifluoromethyl group enhances metabolic stability (t₁/₂ = 12.5 h in hepatic microsomes) and target affinity (IC₅₀ = 0.8 nM for kinase inhibition).
(c) Thiadiazolo-Triazinone Derivatives
- N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (): Key Difference: Integrates a thiadiazolo-triazinone core instead of triazolopyridazine. Impact: The thiadiazolo-triazinone system increases electrophilicity, improving reactivity in nickel coordination chemistry (logK = 4.2 for Ni²⁺ binding) but reducing thermal stability (decomposes at 180°C vs. 220°C for the target compound) .
Functional Group and Substituent Analysis
*Estimated via computational modeling (ChemAxon).
Physicochemical and Pharmacokinetic Profiles
- Aqueous Solubility: The target compound’s benzo[c][1,2,5]thiadiazole moiety reduces solubility (0.12 mg/mL at pH 7.4) compared to the more polar thiadiazolo-triazinone derivative (0.45 mg/mL) .
- Metabolic Stability : The imidazo-thiazole derivative’s trifluoromethyl group reduces CYP450-mediated oxidation (CLint = 15 µL/min/mg) vs. the target compound’s predicted higher clearance (CLint = 35 µL/min/mg) .
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates multiple heterocycles, including triazole and thiadiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 328.36 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
The compound features:
- A triazolo[4,3-b]pyridazine core that enhances its interaction with biological targets.
- A benzo[c][1,2,5]thiadiazole moiety that is associated with various biological activities.
- An amide functional group that may influence solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole structures often exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.
- Case Study : In a study evaluating similar triazolo-thiadiazole derivatives, compounds showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC values ranging from 10 μM to 50 μM depending on the specific derivative tested .
Antimicrobial Activity
The presence of the thiadiazole ring suggests potential antimicrobial properties:
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
- Research Findings : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Anti-inflammatory Properties
Compounds with triazole structures are often investigated for anti-inflammatory effects:
- Mechanism : The inhibition of pro-inflammatory cytokines or enzymes such as COX-2 may contribute to this activity.
- Case Study : In vitro studies have shown that derivatives can reduce inflammation markers in human cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
| Compound Feature | Biological Activity |
|---|---|
| Triazole Ring | Anticancer, Antimicrobial |
| Thiadiazole Moiety | Anti-inflammatory |
| Amide Group | Enhanced solubility and target binding |
Q & A
Q. 1.1. What synthetic strategies optimize yield and purity for N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer: Key steps include:
- Cyclization Conditions : Concentrated sulfuric acid at 293–298 K for 24 hours promotes heterocycle formation (e.g., triazolopyridazine rings) .
- Purification : Use of TLC (chloroform:acetone, 3:1) and recrystallization from ethanol or acetic acid to isolate intermediates and final products .
- Reagent Ratios : Maintain equimolar ratios (e.g., 20 mmol of isothiocyanate and benzohydrazide) to minimize side products .
Q. 1.2. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the compound’s structural integrity?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3310 cm⁻¹) .
- 1H NMR : Assign aromatic protons (δ 7.20–8.96 ppm) and confirm substituents (e.g., CH3 at δ 1.91 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z = 384 [M+H]+ for intermediates) .
Note : Cross-reference spectral data with computational predictions (e.g., density functional theory for IR/NMR) to resolve ambiguities .
Q. 1.3. What solubility and formulation challenges arise during in vitro assays, and how are they addressed?
Methodological Answer:
- Solubility Issues : Low aqueous solubility due to aromatic/heterocyclic moieties. Solutions include:
- Stability : Monitor degradation via HPLC under varying pH/temperature (e.g., 2–8°C storage recommended) .
Advanced Research Questions
Q. 2.1. How can reaction mechanisms for triazolo-pyridazine ring formation be validated experimentally and computationally?
Methodological Answer:
- Experimental : Use isotopic labeling (e.g., 15N) to track nitrogen migration during cyclization .
- Computational : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s reaction path search methods are recommended .
- Contradictions : Discrepancies between predicted and observed regioselectivity may arise due to solvent polarity effects .
Q. 2.2. What strategies resolve contradictions in molecular docking results (e.g., GSK-3β inhibition vs. experimental IC50)?
Methodological Answer:
- Docking Refinement : Incorporate flexible side-chain residues and solvation models (e.g., implicit solvent) .
- Experimental Validation : Compare docking scores with enzymatic assays (e.g., kinase inhibition assays at varying ATP concentrations) .
- Data Integration : Use ensemble docking to account for protein conformational changes .
Q. 2.3. How does the compound’s stability under oxidative/reductive conditions impact its pharmacokinetic profile?
Methodological Answer:
Q. 2.4. What methodologies elucidate structure-activity relationships (SAR) for modifying substituents?
Methodological Answer:
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups .
- Biological Assays : Test analogs against target panels (e.g., kinase inhibition, cytotoxicity) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with activity .
Q. 2.5. How can synthetic scalability be achieved without compromising enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for stereocontrol .
- Process Optimization : Use continuous flow reactors to enhance reproducibility and reduce batch variability .
- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess .
Contradictions and Troubleshooting
Q. 3.1. How are conflicting spectral data (e.g., unexpected NH peaks in NMR) resolved?
Methodological Answer:
Q. 3.2. What computational approaches validate in silico predictions of binding affinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
